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2-((Butylamino)methyl)-4,6-dichlorophenol Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Synthesis of 2-((Butylamino)methyl)-4,6-dichlorophenol via Ortho-Specific Mannich Condensation
Application Note: Synthesis of 2-((Butylamino)methyl)-4,6-dichlorophenol via Ortho-Specific Mannich Condensation
This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, reproducible method for the synthesis of 2-((Butylamino)methyl)-4,6-dichlorophenol .
[1]
Abstract
This protocol details the regioselective synthesis of 2-((Butylamino)methyl)-4,6-dichlorophenol, a functionalized chlorophenol derivative often utilized as a ligand in coordination chemistry or an intermediate in the synthesis of biocidal agents.[1] The method employs a classic Mannich reaction using 2,4-dichlorophenol, formaldehyde, and n-butylamine.[1] We provide a rigorous experimental workflow, critical process parameters (CPPs), and troubleshooting guides to ensure high yield and purity. Emphasis is placed on controlling stoichiometry to prevent the formation of bis-phenolic byproducts.[1]
Introduction & Mechanistic Rationale
The target molecule, 2-((Butylamino)methyl)-4,6-dichlorophenol , is constructed by introducing an aminomethyl arm onto the electron-rich phenolic ring.[1]
Retrosynthetic Analysis
The most atom-economical route is the Mannich Reaction .[1]
-
Substrate: 2,4-Dichlorophenol .[1] The chlorine atoms at positions 2 and 4 direct electrophilic substitution to the remaining ortho position (position 6).[1] Due to the symmetry of the phenol ring, substitution at position 6 yields the 2,4-dichloro-6-substituted product, which is structurally identical to the target 2-substituted-4,6-dichlorophenol (by re-numbering from the hydroxyl group).[1]
-
Electrophile: An iminium ion generated in situ from Formaldehyde and n-Butylamine .
Reaction Mechanism[1][2]
-
Iminium Formation: Condensation of n-butylamine and formaldehyde generates the reactive N-butylmethyleneiminium ion.
-
Electrophilic Aromatic Substitution (EAS): The phenol, activated by the hydroxyl group, attacks the iminium ion at the ortho position.[1]
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.[1]
Strategic Considerations
-
Solvent Selection: Ethanol (EtOH) is preferred. It solubilizes the organic reactants while allowing the polar transition state to stabilize.[1]
-
Stoichiometry: A slight excess of amine and formaldehyde (1.1 equivalents) drives the reaction to completion but must be controlled to avoid bis-alkylation on the nitrogen (though steric hindrance makes this difficult) or formation of bis-phenol methanes.
-
pH Control: The reaction proceeds best under slightly basic or neutral conditions provided by the amine itself.[1]
Experimental Design & Visualization
Reaction Scheme
The following diagram illustrates the pathway from starting materials to the target hydrochloride salt.
Caption: Figure 1: Synthetic pathway for 2-((Butylamino)methyl)-4,6-dichlorophenol via Mannich condensation.
Detailed Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |
| 2,4-Dichlorophenol | 163.00 | 1.0 | >98% | Substrate |
| n-Butylamine | 73.14 | 1.1 | >99% | Amine Source |
| Formaldehyde (37% aq) | 30.03 | 1.1 | ACS | C1 Synthon |
| Ethanol (Abs.) | 46.07 | Solvent | >99.5% | Solvent |
| HCl (conc. or ether) | 36.46 | Excess | - | Salt Formation |
Step-by-Step Procedure
Phase 1: Reagent Preparation
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solubilization: Dissolve 2,4-dichlorophenol (16.3 g, 100 mmol) in Ethanol (50 mL). The solution should be clear and colorless to pale yellow.[1]
-
Amine Addition: Add n-butylamine (8.05 g, 10.9 mL, 110 mmol) to the phenol solution.
-
Note: This is an exothermic acid-base reaction (formation of phenoxide/ammonium salt). Add slowly if working at larger scales.
-
Phase 2: The Mannich Reaction
-
Aldehyde Addition: While stirring at room temperature, add Formaldehyde solution (37% aq) (8.9 g, 8.2 mL, 110 mmol) dropwise over 5 minutes.
-
Observation: The solution may warm slightly and turn turbid.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) using an oil bath. Maintain reflux for 4 to 6 hours .
Phase 3: Workup & Isolation
-
Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap) to obtain a viscous oily residue.
-
Extraction: Dissolve the residue in Diethyl Ether or Dichloromethane (100 mL).
-
Washing: Wash the organic phase with Water (2 x 50 mL) to remove unreacted formaldehyde and amine.
-
Critical Step: Do not wash with acid yet, or you will lose the product into the aqueous layer.[1]
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and transfer to a clean flask.
Phase 4: Salt Formation (Recommended for Stability) [1]
-
Acidification: Cool the organic solution to 0°C in an ice bath. Slowly add HCl in Diethyl Ether (2M) or bubble dry HCl gas until the pH is acidic (pH ~2).
-
Precipitation: The hydrochloride salt of the target compound should precipitate as a white to off-white solid.[1]
-
Filtration: Collect the solid by vacuum filtration.[1] Wash with cold ether.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Process Flow Diagram
Caption: Figure 2: Operational workflow for the isolation of the target hydrochloride salt.[1]
Characterization & Quality Control
To validate the synthesis, the following analytical data should be obtained.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 0.90 (t, 3H, -CH₃)[1]
- 1.30 (m, 2H, -CH₂-)[1]
- 1.65 (m, 2H, -CH₂-)[1]
- 2.90 (t, 2H, N-CH₂-Bu)[1]
- 4.15 (s, 2H, Ar-CH₂-N)[1]
- 7.45 (d, J=2.5 Hz, 1H, Ar-H meta)[1]
- 7.60 (d, J=2.5 Hz, 1H, Ar-H meta)[1]
- 9.5-10.0 (br s, Phenolic OH / NH⁺)[1]
-
Note: The aromatic protons appear as doublets with typical meta coupling constants (~2.5 Hz).
-
Melting Point:
-
Free base: Often an oil or low-melting solid.
-
HCl Salt: Expected range 180–190°C (decomposition).
-
-
IR Spectroscopy:
-
Broad band ~3400 cm⁻¹ (OH/NH stretching).
-
~2950 cm⁻¹ (Aliphatic C-H).
-
~1470 cm⁻¹ (Aromatic C=C).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup.[1] | Ensure reflux time is sufficient (>4h). During washing, ensure aqueous layer is neutral/basic, not acidic.[1] |
| Oily Product | Presence of solvent or free base nature.[1][2][4] | Convert to HCl salt for solid isolation. Recrystallize salt from EtOH/Ether. |
| Bis-Product | Excess formaldehyde/phenol ratio. | Strictly maintain 1:1.1:1.1 stoichiometry. Dilute reaction slightly. |
| Dark Color | Oxidation of phenol. | Perform reaction under Nitrogen or Argon atmosphere. Use fresh reagents. |
Safety & Handling (HSE)
-
2,4-Dichlorophenol: Toxic by ingestion and skin contact.[1] Rapidly absorbed through skin. Wear nitrile gloves and face shield.[1]
-
n-Butylamine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.
-
Formaldehyde: Potential carcinogen and sensitizer.[1] Avoid inhalation of vapors.
-
Waste Disposal: All chlorinated organic waste must be segregated and disposed of according to halogenated solvent protocols.[1]
References
-
Burckhalter, J. H., et al. (1946).[1] "Aminoalkylphenols as Antimalarials. I. Simply Substituted alpha-Aminocresols." Journal of the American Chemical Society, 68(10), 1894–1901.[1] Link[1]
-
Blicke, F. F. (1942).[1] "The Mannich Reaction."[1] Organic Reactions, 1, 303-341.[1] Link[1]
-
BenchChem. (2025).[3][5] "Experimental protocol for using 4-Amino-2,6-dichloro-3-fluorophenol" (Analogous chlorinated phenol handling). Link[1]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol." Link
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Application Note: High-Purity Recovery of 2-((Butylamino)methyl)-4,6-dichlorophenol via Optimized Recrystallization Protocols
Application Note: High-Purity Recovery of 2-((Butylamino)methyl)-4,6-dichlorophenol via Optimized Recrystallization Protocols
Abstract: This technical guide provides a comprehensive framework for the purification of 2-((Butylamino)methyl)-4,6-dichlorophenol, a substituted phenol of interest in pharmaceutical and chemical research. Recognizing the critical impact of purity on experimental outcomes and product viability, we present detailed, field-proven protocols for single-solvent and multi-solvent recrystallization. This document moves beyond simple instructions to explain the underlying principles and causal relationships in solvent selection, impurity removal, and crystal growth, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Purity
2-((Butylamino)methyl)-4,6-dichlorophenol is a molecule with a complex functional profile, incorporating an acidic phenolic hydroxyl group, a basic secondary amine, and a hydrophobic dichlorinated aromatic ring. This structural complexity makes it a valuable intermediate, but also susceptible to carrying impurities from its synthesis—unreacted starting materials, by-products, or degradation products. The presence of such impurities can compromise biological activity, alter physicochemical properties, and invalidate research data.
Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a target compound from its contaminants[1]. The process relies on dissolving an impure solid in a hot solvent and allowing it to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a highly ordered crystal lattice that inherently excludes dissimilar impurity molecules[2]. This guide details the systematic approach required to develop a robust recrystallization protocol for 2-((Butylamino)methyl)-4,6-dichlorophenol.
Foundational Principles: Compound Profile & Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system[3]. This choice is governed by the physicochemical properties of the solute, 2-((Butylamino)methyl)-4,6-dichlorophenol.
2.1. Inferred Physicochemical Characteristics
While extensive data for this specific molecule is not widely published, its structure allows for several key inferences:
-
Polarity: The molecule possesses both non-polar regions (dichlorobenzene ring, butyl chain) and polar functional groups (-OH, -NH-). This amphiphilic nature suggests solubility in a range of organic solvents, from moderately polar to less polar. Based on the "like dissolves like" principle, solvents like ethanol, acetone, or ethyl acetate are promising candidates, while highly non-polar solvents like hexane or highly polar solvents like water are expected to be less effective on their own[4][5].
-
Hydrogen Bonding: The phenolic -OH and amino -NH groups are capable of hydrogen bonding, which will influence interactions with protic solvents (e.g., alcohols) and aprotic solvents (e.g., acetone).
-
Acidic/Basic Nature: The presence of an acidic phenol (pKa ~7-10) and a basic amine (pKa ~10-11) makes the compound's solubility potentially pH-dependent[6][7]. While this guide focuses on neutral recrystallization, this property could be exploited in alternative purification schemes.
2.2. The Ideal Recrystallization Solvent
An ideal solvent for single-solvent recrystallization must meet several criteria[8][9]:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery (yield) upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization)[10].
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying[9].
-
Safety: The solvent should have a favorable safety profile, minimizing toxicity and flammability hazards[8].
2.3. Systematic Solvent Screening Protocol
A preliminary small-scale experiment is the most reliable way to identify a suitable solvent system.
Protocol:
-
Place approximately 20-30 mg of crude 2-((Butylamino)methyl)-4,6-dichlorophenol into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.
-
Observation 1: If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a multi-solvent system[4].
-
For solvents that do not dissolve the compound at room temperature, heat the test tube gently in a water bath towards the solvent's boiling point.
-
Observation 2: If the compound dissolves completely in the hot solvent, it is a potential candidate. Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation 3: If abundant, well-formed crystals appear upon cooling, the solvent is a strong candidate for single-solvent recrystallization[8]. If the compound "oils out" or no crystals form, it is less suitable.
-
Record all observations in a structured table.
Table 1: Example Solvent Screening Data Template
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Suitability Notes |
|---|---|---|---|---|
| Water | Insoluble | Insoluble | N/A | Unsuitable as single solvent. Potential anti-solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Good crystals | Good candidate for single-solvent. |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable as single solvent. Potential "good" solvent. |
| Toluene | Sparingly Soluble | Soluble | Slow crystallization | Possible candidate, may require seeding. |
| Hexane | Insoluble | Sparingly Soluble | N/A | Unsuitable as single solvent. Potential anti-solvent. |
Decision Workflow for Method Selection
The results from the solvent screening will dictate the most appropriate recrystallization strategy. The following workflow provides a logical path to selecting and optimizing the purification method.
Caption: Workflow for selecting an appropriate recrystallization method.
Detailed Recrystallization Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol A: Single-Solvent Recrystallization (Example: Ethanol)
This method is used when a single solvent demonstrates high solubility for the compound when hot and low solubility when cold[11].
-
Dissolution: Place the crude 2-((Butylamino)methyl)-4,6-dichlorophenol in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip. Add a small portion of ethanol and begin heating the mixture on a hot plate with stirring.
-
Minimal Solvent Addition: Continue adding hot ethanol in small portions until the solid just dissolves completely[12]. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which is necessary for good crystal recovery[13].
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly to prevent violent boiling, and add a small amount (1-2% by weight) of activated charcoal[14]. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot filtration (see Protocol C) into a clean, pre-warmed Erlenmeyer flask[2].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice[1][15].
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold solution[11].
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[10].
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any residual soluble impurities from the mother liquor. Using cold solvent minimizes the redissolving of the purified product[12].
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to dry completely in a vacuum oven or a desiccator until a constant weight is achieved[13].
Protocol B: Solvent/Anti-solvent Recrystallization (Example: Acetone/Water)
This powerful technique is employed when no single solvent is ideal but a miscible solvent pair is available—one in which the compound is very soluble (the "solvent") and one in which it is insoluble (the "anti-solvent")[16][17].
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot acetone (the "good" solvent).
-
Anti-solvent Addition: While keeping the solution hot, add water (the "anti-solvent") dropwise with constant swirling. The anti-solvent reduces the overall solubility of the compound in the mixed solvent system[18].
-
Induce Saturation: Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This cloudiness is the point of incipient precipitation, indicating the solution is now saturated[18].
-
Clarification: Add a few drops of hot acetone, just enough to redissolve the precipitate and make the solution clear again. The solution is now perfectly saturated at that high temperature.
-
Crystallization & Collection: Proceed with steps 5 through 9 from Protocol A, using an ice-cold mixture of acetone/water (in the final ratio achieved) to wash the crystals.
Protocol C: Hot Filtration
This step is integrated into Protocol A or B after dissolution but before cooling if insoluble impurities are present[19][20].
-
Setup: Place a stemless or short-stemmed funnel fitted with fluted filter paper over a clean, appropriately sized Erlenmeyer flask on a hot plate[14].
-
Pre-heating: Add a small amount of the pure recrystallization solvent to the receiving flask and bring it to a boil. The rising vapors will heat the funnel and filter paper, which is critical to prevent the desired compound from prematurely crystallizing and clogging the filter[20].
-
Filtration: Ensure the solution containing the compound is boiling. Pour the hot solution through the fluted filter paper in portions. Keep both flasks on the hot plate during the transfer to maintain the temperature.
-
Rinsing: After all the solution has been transferred, rinse the original flask and the filter paper with a small amount of the hot, pure solvent to recover any remaining product.
-
Final Volume Adjustment: If an excess of solvent was used to prevent premature crystallization, boil off the excess solvent from the filtrate until the solution volume is minimized and signs of saturation (e.g., crystal formation on the flask walls) appear[21]. Then, proceed with the cooling and crystallization steps.
Purity Assessment and Validation
The effectiveness of the recrystallization must be validated empirically. A successful purification will result in a product with improved purity, which can be confirmed by several analytical methods.
Table 2: Example Purity Analysis Before and After Recrystallization
| Analysis Parameter | Crude Material | Recrystallized Product | Indication of Purity |
|---|---|---|---|
| Appearance | Off-white to tan powder | White crystalline solid | Removal of colored impurities. |
| Melting Point | 105-110 °C (broad) | 112-113 °C (sharp) | A narrow and elevated melting point range is a strong indicator of high purity[22]. |
| TLC Analysis | Major spot (Rf=0.5) + 2 impurity spots (Rf=0.3, 0.7) | Single, well-defined spot (Rf=0.5) | Disappearance of impurity spots confirms their removal[22]. |
| HPLC Purity | 94.5% | >99.8% | Quantitative confirmation of purity enhancement[23][24]. |
Troubleshooting Common Recrystallization Issues
Even with careful planning, challenges can arise. The following table provides solutions to common problems.
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No crystals form upon cooling. | Too much solvent was used. The solution is not supersaturated[25]. | Reheat the solution and boil off a portion of the solvent to reduce the volume. Allow to cool again[15]. |
| Supersaturation. The solution is supersaturated but lacks a nucleation site[25]. | Try scratching the inside surface of the flask with a glass rod at the liquid-air interface. Add a "seed crystal" of the pure compound if available[25]. | |
| Product "oils out" instead of crystallizing. | Melting point depression. High impurity levels can lower the melting point of the compound to below the temperature of the solution as it becomes saturated[26]. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider a preliminary purification step (e.g., charcoal treatment) if impurities are significant[15][21]. |
| Solvent boiling point is too high. The compound is melting before it dissolves[26]. | Select a solvent with a lower boiling point. | |
| Very low yield of recovered crystals. | Too much solvent was used. A significant amount of product remains dissolved in the cold mother liquor[15]. | Before filtration, check for significant product in the mother liquor by spotting a drop on a watch glass and seeing if a large residue remains after evaporation. If so, concentrate the solution and re-cool[15]. |
| Premature crystallization during hot filtration. Product was lost on the filter paper[21]. | Ensure the filtration apparatus is properly pre-heated. Use a slight excess of hot solvent and boil it off after filtration[14]. |
| | Washing with too much or warm solvent. The purified product was redissolved during the washing step[13]. | Always use a minimal amount of ice-cold solvent for washing the crystals[10]. |
Conclusion
The purification of 2-((Butylamino)methyl)-4,6-dichlorophenol by recrystallization is a highly effective method when approached systematically. By carefully selecting a solvent system based on empirical testing and meticulously executing the chosen protocol—whether single-solvent or solvent/anti-solvent—researchers can achieve high levels of purity essential for reliable downstream applications. The principles and troubleshooting strategies outlined in this guide provide a robust framework for optimizing this fundamental laboratory technique.
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Wikipedia. (2023). Recrystallization (chemistry). [Link]
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Safrole. (n.d.). Recrystallization and hot filtration. [Link]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
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University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]
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Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. [Link]
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Occidental College. (n.d.). 4. Crystallization. [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
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LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]
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Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
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Science Experiments. (2008, December 16). How to Do Hot Filtration & Recrystallization in the Chem Lab. [Link]
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Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. [Link]
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Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
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Wellesley College. (n.d.). Recrystallization1. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Pulsus. [Link]
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Health Sciences. (2025, March 6). Solvent-antisolvent method: Significance and symbolism. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. [Link]
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Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. [Link]
-
ResearchGate. (2024, December 28). How I can isolated/extracted 4-Aminophenol...[Link]
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Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
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Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
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Northern Kentucky University. (n.d.). Recrystallization. [Link]
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ChemIDplus. (n.d.). 2-Amino-4,6-dichlorophenol. [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino-2,6-dichloro- (CAS 5930-28-9). [Link]
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University of the Pacific. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
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US EPA. (n.d.). 4-Amino-2,6-dichlorophenol Properties. CompTox Chemicals Dashboard. [Link]
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Application Notes and Protocols for Antioxidant Assays of Dichlorophenol Mannich Bases
Application Notes and Protocols for Antioxidant Assays of Dichlorophenol Mannich Bases
Introduction: The Therapeutic Potential of Dichlorophenol Mannich Bases and the Imperative of Antioxidant Profiling
Dichlorophenol Mannich bases are a class of synthetic organic compounds that have garnered significant interest in medicinal chemistry and drug development. These molecules are synthesized through the aminomethylation of a dichlorophenol, introducing a basic aminoalkyl chain that can profoundly alter the physicochemical and biological properties of the parent phenol.[1] The presence of both a phenolic hydroxyl group and an amino moiety within the same structure imparts a unique chemical versatility, making them attractive candidates for a range of therapeutic applications.
The rationale for investigating the antioxidant potential of these compounds is rooted in the well-established role of oxidative stress in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Phenolic compounds are known to exhibit antioxidant activity, primarily through their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The introduction of a Mannich base side chain can modulate this activity, potentially enhancing the compound's efficacy and conferring additional pharmacological properties.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the antioxidant capacity of novel dichlorophenol Mannich bases. We will delve into the theoretical underpinnings of the most relevant antioxidant assays, offer detailed, field-proven protocols, and provide insights into the interpretation of the resulting data.
The Unique Chemistry of Dichlorophenol Mannich Bases: Considerations for Antioxidant Assays
The structure of a dichlorophenol Mannich base, characterized by a dichlorinated phenolic ring and an aminoalkyl side chain, presents specific considerations for antioxidant activity assessment. The electron-withdrawing nature of the chlorine atoms can influence the hydrogen-donating ability of the phenolic hydroxyl group. Conversely, the amino group can contribute to the overall antioxidant capacity, either directly or by influencing the electronic properties of the aromatic ring.
The solubility of these compounds can also vary significantly depending on the nature of the amine used in the Mannich reaction. This is a critical factor in selecting the appropriate solvent system for the antioxidant assays to ensure the compound is fully dissolved and accessible to the radical species. It is recommended to perform preliminary solubility tests in common solvents such as ethanol, methanol, and DMSO.
Choosing the Right Antioxidant Assay: A Multi-faceted Approach
No single antioxidant assay can provide a complete picture of a compound's antioxidant potential. Therefore, a panel of assays with different mechanisms of action is recommended to obtain a comprehensive profile. The most commonly employed and robust methods for synthetic compounds like dichlorophenol Mannich bases are the DPPH, ABTS, and FRAP assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. It is a relatively simple and rapid method, making it suitable for high-throughput screening.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[3][4] The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic compounds and is less affected by steric hindrance than the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[5] The formation of a blue-colored ferrous complex is measured spectrophotometrically. The FRAP assay provides a measure of the total reducing power of a sample.
The following sections provide detailed protocols for each of these assays, optimized for the analysis of dichlorophenol Mannich bases.
Detailed Application Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The odd electron of the nitrogen atom in the DPPH radical is reduced by receiving a hydrogen atom from the antioxidant to the corresponding hydrazine.[6] This results in a color change of the solution from violet to pale yellow, which is measured spectrophotometrically at 517 nm.
Diagram of DPPH Assay Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Dichlorophenol Mannich base (test compound)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Protocol:
-
Preparation of DPPH Radical Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store this solution in an amber bottle at 4°C. It is recommended to prepare this solution fresh daily.
-
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of the dichlorophenol Mannich base in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Preparation of Trolox Standard Solutions:
-
Prepare a stock solution of Trolox in methanol (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions to generate a standard curve (e.g., 500, 250, 125, 62.5, 31.25, 15.625 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution or Trolox standard solution to the respective wells.
-
Add 20 µL of the solvent used to dissolve the test compound to the blank wells.
-
Add 180 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Where:
-
Abs_blank is the absorbance of the blank (solvent + DPPH solution).
-
Abs_sample is the absorbance of the test compound or standard + DPPH solution.
-
-
Plot the percentage of inhibition against the concentration of the test compound and the Trolox standard.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the dose-response curve. A lower IC50 value indicates higher antioxidant activity.
-
Optionally, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression curve for the test compound by the slope of the linear regression curve for Trolox.
-
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[3] In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, causing a decolorization of the solution.
Diagram of ABTS Assay Workflow:
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Reagents and Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Dichlorophenol Mannich base (test compound)
-
Trolox as a standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical cation.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.[3]
-
-
Preparation of Test Compound and Trolox Standard Solutions:
-
Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution or Trolox standard solution to the respective wells.
-
Add 20 µL of the solvent to the blank wells.
-
Add 180 µL of the ABTS•+ working solution to all wells.[7]
-
Mix gently and incubate the plate at room temperature for 6 minutes.[4]
-
Measure the absorbance of each well at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Where:
-
Abs_blank is the absorbance of the blank (solvent + ABTS•+ solution).
-
Abs_sample is the absorbance of the test compound or standard + ABTS•+ solution.
-
-
Determine the IC50 value and/or TEAC as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex with an absorption maximum at 593 nm. The absorbance increase is proportional to the antioxidant's reducing power.
Sources
- 1. Oxidation of synthetic phenolic antioxidants during water chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds─Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Notes & Optimization
troubleshooting impurities in 2-((Butylamino)methyl)-4,6-dichlorophenol production
troubleshooting impurities in 2-((Butylamino)methyl)-4,6-dichlorophenol production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-((butylamino)methyl)-2,4-dichlorophenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its production via the Mannich reaction. Our goal is to provide practical, evidence-based solutions grounded in chemical principles.
A Note on Nomenclature: The target molecule is synthesized via an electrophilic aromatic substitution (Mannich reaction) on 2,4-dichlorophenol. The reaction preferentially occurs at the ortho- position to the activating hydroxyl group, which is the C-6 position. Therefore, the primary product is 6-((butylamino)methyl)-2,4-dichlorophenol . This guide will address the synthesis and purification of this specific isomer.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors, from reaction conditions to workup procedures.
Potential Causes & Solutions:
-
Incomplete Iminium Ion Formation: The reaction's first step is the formation of the N-butylmethaniminium ion from butylamine and formaldehyde.[1] This equilibrium can be hampered by incorrect stoichiometry or pH.
-
Solution: Ensure you are using at least a 1:1 molar ratio of butylamine to formaldehyde. Some protocols suggest a slight excess of formaldehyde and amine (e.g., 1.1-1.2 equivalents) to drive the reaction forward. The reaction is typically run under neutral to slightly acidic conditions to favor iminium ion formation without deactivating the phenol.
-
-
Suboptimal Reaction Temperature: The Mannich reaction is temperature-sensitive. Too low, and the reaction rate is impractically slow. Too high, and you risk polymerization and the formation of side products, such as methylene-bridged phenols.[2][3]
-
Solution: A temperature range of 40-70°C is typical. If you observe charring or the formation of intractable solids, reduce the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time and temperature for your specific solvent system.
-
-
Inefficient Workup and Extraction: The product is an aminophenol, making its solubility pH-dependent. During aqueous workup, incorrect pH can lead to the product remaining in the aqueous layer.
-
Solution: After quenching the reaction, ensure the aqueous layer is made basic (pH 9-11) before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). This deprotonates the amine, making the product more soluble in the organic phase. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
-
Side Reaction Dominance: The formation of bis-adducts or methylene-bridged dimers can consume starting material and reduce the yield of the desired product.
-
Solution: This is often caused by an excess of formaldehyde and high temperatures.[4] Use a controlled molar ratio of formaldehyde (not exceeding 1.5 equivalents relative to the phenol). Maintain a moderate reaction temperature and monitor the reaction closely to stop it once the starting material is consumed, preventing further reactions.
-
Q2: My final product is a dark brown or yellow oil/solid instead of the expected pale color. What causes this discoloration and how can I prevent it?
Discoloration is almost always a sign of oxidation. Aminophenols are highly susceptible to air oxidation, which produces highly colored quinone-imine species and subsequent polymers.[5]
Prevention & Remediation Strategies:
-
Inert Atmosphere: Perform the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.
-
Degas Solvents: Before use, sparge all solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[5]
-
Storage Conditions: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C) to slow degradation.[5][6]
-
Purification: The colored impurities can often be removed via column chromatography. A reddish or brownish band is typically the oxidized material, which can be separated from the desired product.
Q3: I'm seeing multiple unexpected peaks in my HPLC/GC-MS analysis. How can I identify these impurities?
Identifying impurities requires understanding the starting materials and potential side reactions. Below is a summary of common impurities.
| Impurity | Potential Source | Identification Notes (LC-MS/GC-MS) | Mitigation Strategy |
| Unreacted 2,4-Dichlorophenol | Incomplete reaction | Will match the retention time and mass spectrum of the starting material standard. | Increase reaction time or temperature moderately. Ensure proper stoichiometry. |
| 2,6-Dichlorophenol | Impurity in starting material | Isomeric to the starting material; may have a very similar retention time.[7][8] | Use high-purity (>99%) 2,4-dichlorophenol. |
| 2,4,6-Trichlorophenol | Impurity in starting material | Will have a molecular ion corresponding to three chlorine atoms. Often present in commercial 2,4-dichlorophenol.[7][8] | Use high-purity starting material. Can be separated by chromatography. |
| Methylene-Bridged Dimer | Side reaction | High molecular weight peak, often with a mass corresponding to (2 x Phenol) + CH₂ - 2H. | Avoid excess formaldehyde and high temperatures. Use a 1:1 ratio of phenol to formaldehyde. |
| Oxidized Product (Quinone-imine) | Product degradation | May appear as multiple small, broad peaks. Often colored.[5] | Work under an inert atmosphere. Purify quickly after synthesis. |
Troubleshooting Workflow for Impurity Identification
Caption: Troubleshooting workflow for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
The synthesis is a Mannich reaction , which is a three-component condensation.
-
Iminium Ion Formation: Butylamine, a primary amine, reacts with formaldehyde to form a reactive electrophile called an iminium ion (R-N⁺=CH₂).[1]
-
Electrophilic Attack: The 2,4-dichlorophenol molecule is electron-rich, especially at the ortho- and para- positions relative to the powerful activating hydroxyl group. The C-6 position is the most accessible and reactive site for electrophilic attack.
-
Aromatic Substitution: The phenol attacks the iminium ion, and subsequent re-aromatization of the ring yields the final 6-((butylamino)methyl)-2,4-dichlorophenol product.
Caption: Simplified Mannich reaction pathway.
Q2: What are the most critical parameters to control during the reaction?
Based on the mechanism and common issues, the three most critical parameters are:
| Parameter | Importance | Recommended Range |
| Temperature | Controls reaction rate versus side product formation. High temps lead to polymerization.[3] | 40 - 70°C |
| Stoichiometry | The molar ratio of reactants dictates efficiency and impurity profile. | Phenol:Amine:Formaldehyde ≈ 1 : 1.1 : 1.1 |
| Reaction Time | Insufficient time leads to low conversion; excessive time can increase byproduct formation. | 2 - 12 hours (Monitor by TLC/HPLC) |
Q3: What is a reliable method for purifying the final product?
Flash column chromatography on silica gel is the most effective method for removing both polar and non-polar impurities.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude oil/solid in a minimal amount of a polar solvent (like methanol or ethyl acetate), add silica gel until a free-flowing powder is formed, and then remove the solvent under vacuum.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 2% to 30% Ethyl Acetate in Hexane.
-
Additive: Add a small amount of triethylamine (TEA) (0.1-0.5% v/v) to the mobile phase. The basic TEA prevents the acidic silica gel from protonating the amine product, which would otherwise cause significant peak tailing and poor separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Q4: What analytical techniques are best for monitoring this reaction?
A combination of TLC and HPLC is ideal for routine monitoring.
-
Thin Layer Chromatography (TLC): Provides a quick, qualitative assessment of reaction completion. Use a mobile phase like 7:3 Hexane:Ethyl Acetate. The product, being more polar than the starting phenol, will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of purity and impurity levels. A reversed-phase C18 column is typically used.[9]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% acetic acid or formic acid.
-
Detection: UV at 280 nm.
-
Note: The retention time of the product will be longer than the starting phenol due to the added butyl group.[9]
-
References
- CN106883103B - Preparation method of 2, 4-dichlorophenol - Google P
- 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 - ChemicalBook.
- 2-Amino-4,6-dichlorophenol - The Merck Index Online.
- (PDF)
- 2,6-dichlorophenol - Organic Syntheses Procedure.
- Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products) - Ministry of Health, Labour and Welfare, Japan.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- A Comparative Guide to the Analytical Profiles of 2,6-Dichloro-4-ethylphenol and 2,4-Dichlorophenol - Benchchem.
- Traditional methods for the synthesis of 2,4-dichlorophenol - ResearchG
- EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google P
- CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google P
- 2-AMINO-4,6-DICHLOROPHENOL - CAMEO Chemicals - NOAA.
- CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google P
- Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | P
- CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol - Google P
- Improving the stability of 4-Amino-2,6-dichlorophenol in solution - Benchchem.
- The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols - Journal of the American Chemical Society.
- Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated
- Phenol, urea, and melamine-formaldehyde polymers - Stevens, M. P. (1999). Polymer chemistry: An introduction. Oxford University Press.
- 4-Amino-2,6-dichlorophenol Safety D
- Formaldehyde Condensation Products of Model Phenols for Conifer Bark Tannins - Journal of Wood Chemistry and Technology.
- Mannich Reaction Mechanism - BYJU'S.
- A 13 C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis - MDPI.
- 2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS - Loba Chemie.
- US3436373A - Phenol-formaldehyde-aliphatic amine condensation products - Google P
- 2-Amino-4,6-dichlorophenol British Pharmacopoeia (BP) Reference Standard - Sigma-Aldrich.
Sources
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. US3436373A - Phenol-formaldehyde-aliphatic amine condensation products - Google Patents [patents.google.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]
- 8. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction time for dichlorophenol Mannich base synthesis
optimizing reaction time for dichlorophenol Mannich base synthesis
Topic: Optimizing Reaction Time & Yield for Dichlorophenol (DCP) Mannich Bases Audience: Senior Chemists, Process Engineers, and Drug Discovery Teams Status: Active Support Guide
Diagnostic Workflow: The "Triage" Phase
Before altering parameters, determine if your rate-limiting step is kinetic (activation energy barrier) or thermodynamic (equilibrium position).
The Core Challenge: Dichlorophenols (2,4-DCP and 2,6-DCP) are electronically deactivated substrates compared to phenol. The chlorine atoms exert a strong inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the ring carbon.
-
2,4-DCP: Targets the C-6 position (ortho to -OH).
-
2,6-DCP: Targets the C-4 position (para to -OH).
If your reaction takes >12 hours or yields <50%, consult the decision tree below.
Visual 1: Diagnostic Decision Tree
Figure 1: Decision matrix for diagnosing slow reaction kinetics in electron-deficient phenolic systems.
Critical Parameter Optimization
A. The "Silver Bullet": Microwave Irradiation (MW)
For dichlorophenols, conventional reflux is inefficient due to the deactivated ring. Microwave irradiation is the single most effective optimization, utilizing dielectric heating to accelerate the rate-determining step (electrophilic attack).
Comparative Kinetics Data:
| Parameter | Conventional Reflux | Microwave Assisted (Optimized) | Improvement Factor |
| Reaction Time | 5 – 14 Hours | 2 – 20 Minutes | ~40x Faster |
| Yield | 45% – 65% | 85% – 95% | +30% Yield |
| Solvent Requirement | High (Ethanol/Methanol) | Solvent-Free or Minimized | Green Chemistry |
| Purity | Requires Recrystallization | Often Analytical Grade | Process Efficiency |
Data aggregated from comparative studies on phenolic Mannich bases [1][4].
B. Catalytic Strategy
If microwave synthesis is not feasible, or if using secondary amines with high steric hindrance (e.g., dicyclohexylamine), catalytic intervention is required.
-
Acid Catalysis (HCl/Acetic Acid): Promotes the depolymerization of paraformaldehyde and stabilizes the iminium ion intermediate. Crucial for 2,4-DCP where the ortho-position is sterically crowded.
-
Lewis Acids (ZnCl₂, FeCl₃): Can coordinate with the phenolic oxygen, increasing the acidity of the ortho proton and enhancing electrophilic substitution [2].
Experimental Protocol: The "Gold Standard"
This protocol is optimized for 2,4-dichlorophenol using a microwave reactor. It assumes a 1:1:1 stoichiometry but includes a slight excess of amine/aldehyde to drive completion.
Reagents:
-
Substrate: 2,4-Dichlorophenol (10 mmol)
-
Amine: Secondary amine (e.g., Morpholine, Piperidine) (11 mmol)
-
Aldehyde: Formaldehyde (37% aq) or Paraformaldehyde (11 mmol)
-
Solvent: Ethanol (minimal) or Solvent-Free (neat)
Step-by-Step Workflow:
-
Pre-Activation (Iminium Generation):
-
Mix the secondary amine and formaldehyde in a reaction vial before adding the phenol.
-
Why? This ensures the formation of the reactive iminium ion (
) without competing side reactions with the phenol [5]. -
Stir for 5 minutes at room temperature. Exothermic reaction indicates success.
-
-
Substrate Addition:
-
Add 2,4-dichlorophenol to the vial.
-
If using paraformaldehyde, add a catalytic amount of HCl (2-3 drops) to assist depolymerization.
-
-
Irradiation (The Critical Step):
-
Power: Set to Constant Power mode (200–300 W) or Temperature Control mode.
-
Temperature: Target 100°C – 120°C.
-
Time: Set for 2 minutes (ramp) + 10 minutes (hold).
-
Note: If using a domestic microwave (not recommended for reproducibility), use "Defrost" cycles to prevent superheating.
-
-
Workup:
-
Cool the vessel to room temperature.
-
Solid Products: If precipitate forms, filter and wash with cold ethanol.
-
Oily Products: If "tar" or oil forms, add crushed ice and stir vigorously to induce crystallization. Recrystallize from ethanol/acetone [1].
-
Troubleshooting Guide (FAQs)
Q1: My reaction mixture turns into a dark, sticky tar. What happened? A: This is likely polymerization of the formaldehyde or oxidation of the phenol.
-
Fix: Ensure you are not using a large excess of formaldehyde.
-
Fix: Conduct the reaction under an inert atmosphere (
) if the amine is oxidation-sensitive. -
Fix: "Seeding" the oily mixture with a crystal of the pure product or scratching the glass wall can induce crystallization.
Q2: I am getting low yields with 2,6-dichlorophenol. A: 2,6-DCP must react at the para position. While less sterically hindered, the electronic deactivation is significant.
-
Fix: Increase the reaction temperature to 130°C in the microwave.
-
Fix: Use a stronger secondary amine (higher basicity) to facilitate the initial deprotonation of the phenol if the mechanism relies on a phenoxide intermediate.
Q3: The product is not precipitating. A: Mannich bases of DCP are often soluble in warm ethanol.
-
Fix: Evaporate the solvent to 50% volume and place in a freezer (-20°C) overnight.
-
Fix: Neutralize: If you used acid catalysis, the product might be trapped as a salt. Neutralize with 10%
to liberate the free base, which is less soluble in water/alcohol mixtures.
Visual 2: Mechanistic Bottlenecks
Figure 2: The Rate-Determining Step (RDS) is the attack of the deactivated DCP ring on the iminium ion. Microwave energy specifically accelerates this barrier crossing.
References
-
Microwave Assisted Solvent-Free Mannich Bases Synthesis. Source: Macedonian Journal of Chemistry and Chemical Engineering. Context: Demonstrates reduction of reaction times to minutes using microwave irradiation for aromatic amines and phenols.
-
Titanocene Dichloride as Heterogeneous Catalyst. Source: RSC Catalysis Science & Technology.[1] Context: Discusses Lewis acid catalysis (Titanocene) for Mannich reactions, relevant for optimizing difficult substrates.
-
Microwave-Assisted Synthesis of 4-Hydroxyacetophenone Mannich Bases. Source: PubMed Central / NIH. Context: Provides validated protocols for microwave-assisted regioselective substitution on phenolic rings.
-
Microwave-assisted Synthesis of Novel Mannich Base and Conazole Derivatives. Source: Ingenta Connect / Letters in Drug Design & Discovery. Context: Specifically compares conventional vs. microwave techniques for chlorobenzyl derivatives, highlighting "Green Chemistry" benefits.
-
Mannich Reaction Mechanism & Iminium Formation. Source: BYJU'S / General Organic Chemistry. Context: Foundational mechanism verifying the iminium ion formation as the requisite electrophile.[2]
Sources
Technical Support: pH Optimization for Precipitation of 2-((Butylamino)methyl)-4,6-dichlorophenol
Technical Support: pH Optimization for Precipitation of 2-((Butylamino)methyl)-4,6-dichlorophenol
Executive Summary: The Amphoteric Challenge
The isolation of 2-((Butylamino)methyl)-4,6-dichlorophenol (a Mannich base derived from 2,4-dichlorophenol, formaldehyde, and
Because this molecule contains both an acidic dichlorophenol moiety (
This guide provides the precise pH control strategies required to maximize yield and purity while preventing common issues like "oiling out."
The Science of Solubility: Speciation Logic
To precipitate this compound, you must navigate between two solubility zones. The diagram below illustrates the speciation of the molecule across the pH scale.
Figure 1: Speciation & Solubility Profile
Troubleshooting Guide: Diagnostic Q&A
Issue 1: "I adjusted the pH to 7.0, but no precipitate formed."
Diagnosis: The pH is likely too low.
Technical Explanation: While the parent 2,4-dichlorophenol has a
-
Slowly raise the pH to 8.2 – 8.8 .
-
This range targets the isoelectric point where the net charge is zero (Zwitterion: Phenoxide
and Ammonium cancel out, or the uncharged form dominates).
Issue 2: "The product is 'oiling out' as a sticky gum instead of crystallizing."
Diagnosis: Rapid neutralization or high temperature. Technical Explanation: Mannich bases often have low melting points or form super-saturated oils when the pH changes too quickly. This traps impurities and solvent, preventing crystal lattice formation. Solution:
-
Temperature Control: Cool the reaction mixture to 0–5°C before adjusting the pH.
-
Seeding: Add seed crystals of pure product at the onset of turbidity (approx. pH 7.5).
-
Slow Addition: Use a dilute base (e.g., 10% NaOH or
) and add it dropwise over 30–60 minutes.
Issue 3: "I overshot the pH to 11, and the precipitate dissolved."
Diagnosis: Formation of the phenolate anion.
Technical Explanation: At pH > 10.5, the phenolic proton is removed (
-
Back-titrate with dilute HCl or Acetic Acid to return to the pH 8.5 sweet spot.
Issue 4: "My product is colored (brown/pink) instead of white."
Diagnosis: Oxidative degradation. Technical Explanation: Aminophenols are highly susceptible to air oxidation, forming quinone-imine impurities, especially at high pH. Solution:
-
Degas solvents with nitrogen before use.
-
Add a reducing agent like Sodium Bisulfite (
) or Sodium Dithionite (0.5% w/v) to the aqueous phase during precipitation to scavenge oxidants.
Optimized Precipitation Protocol
Objective: Isolate high-purity 2-((Butylamino)methyl)-4,6-dichlorophenol from an acidic reaction mixture.
Reagents Required:
-
Crude Reaction Mixture (Acidic, typically pH < 2)
-
Neutralizing Base: 20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) for gentler control. -
Solvent: Ethanol/Water or Methanol/Water mixture.
Workflow Diagram
Step-by-Step Procedure:
-
Preparation: Transfer the acidic reaction mixture to a jacketed reactor or ice bath. Cool to 0–5°C .
-
Initial Adjustment: Add 20% NaOH dropwise with vigorous stirring until pH reaches ~6.0 . The solution should remain clear.
-
Critical Transition: Switch to a weaker base (e.g.,
) or slow down NaOH addition. -
Targeting pI: Continue adjusting pH until it reaches 8.2 – 8.8 .
-
Note: You will observe heavy turbidity. If the mixture becomes an oil, stop base addition, stir vigorously, and scratch the glass to induce crystallization.
-
-
Aging: Allow the slurry to stir at 0–5°C for 60–90 minutes . This "Ostwald ripening" phase allows small crystals to dissolve and redeposit on larger ones, improving filterability.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the cake with cold water (pH 8.5) to remove salts without dissolving the product. Do not wash with acidic water.
Key Data: Physicochemical Properties
| Property | Value (Approx.) | Implication for Process |
| 7.85 | Below pH 7.8, the phenol is protonated (neutral). | |
| ~10.0 | Below pH 10, the amine is protonated (cationic). | |
| Isoelectric Point (pI) | ~8.9 | Optimal pH for precipitation. |
| Solubility (pH 2) | High (>50 mg/mL) | Soluble as ammonium salt. |
| Solubility (pH 8.5) | Low (<1 mg/mL) | Insoluble as zwitterion/neutral base. |
| Solubility (pH 12) | Moderate | Soluble as phenolate anion. |
References
-
ChemicalBook. (2025). 2-Amino-4,6-dichlorophenol Properties and Synthesis. (Note: Reference used for pKa analogies of chlorophenol derivatives).
-
MDPI. (2024). Synthesis of Mannich Bases and Solubility Profiles. (General principles of Mannich base solubility and pH adjustment).
-
National Institute of Standards and Technology (NIST). (2025). Phenol, 4-amino-2,6-dichloro- Data.
-
Organic Syntheses. (n.d.). Preparation of Dichlorophenols and Mannich Bases. (Methodology for chlorophenol handling).
purification challenges of oily 2-((Butylamino)methyl)-4,6-dichlorophenol products
purification challenges of oily 2-((Butylamino)methyl)-4,6-dichlorophenol products
Technical Support Center: Purification of 2-((Butylamino)methyl)-4,6-dichlorophenol
Current Status: Active Ticket ID: MANNICH-OIL-001 Subject: Troubleshooting Oily Products & Purification Failures
Welcome to the Purification Support Hub
You are likely here because your synthesis of 2-((Butylamino)methyl)-4,6-dichlorophenol (a Mannich base derived from 2,4-dichlorophenol, formaldehyde, and butylamine) has resulted in a viscous, intractable oil rather than the expected crystalline solid.
This is a known phenomenon with alkyl-substituted Mannich bases. The presence of the flexible butyl chain, combined with the amphoteric nature of the molecule (acidic phenol + basic amine) and hydrogen bonding networks, often suppresses the crystal lattice energy, leading to "oiling out."
This guide provides a modular troubleshooting protocol to isolate, purify, and solidify your product.
Module 1: The "Acid-Base Swing" (Chemical Purification)
The Problem: Your crude oil contains unreacted 2,4-dichlorophenol (starting material), unreacted butylamine, and neutral impurities. The Fix: Utilize the amphoteric nature of the product to separate it from non-basic impurities without chromatography.
Theory:
At pH < 2 , the amine is protonated (
Protocol: The Purification Swing
-
Dissolution: Dissolve your crude oily residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Extraction:
-
Extract the organic layer twice with 1M HCl (aq) .
-
Result: The Product moves to the Aqueous Layer . Impurities (unreacted phenol, neutrals) stay in the Organic Layer .
-
Action: Keep the Aqueous layer.[1] Discard the Organic layer (properly).
-
-
Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.
-
Basification (Critical Step):
-
Cool the aqueous layer in an ice bath.
-
Slowly adjust pH to 8.5 – 9.0 using 2M NaOH or saturated
. -
Note: Do not go to pH > 12, or the phenol will deprotonate (
), making the product water-soluble again.
-
-
Recovery:
-
The product should oil out or precipitate.
-
Extract three times with DCM .
-
Dry over
, filter, and evaporate.
-
Outcome: You now have chemically pure free base oil. If it is still an oil, proceed to Module 2 .
Module 2: Solidification via Salt Formation
The Problem: The free base has a low melting point and refuses to crystallize. The Fix: Convert the oily free base into a Hydrochloride (HCl) Salt . Salts have higher lattice energies and are much more likely to be solids.
Protocol: Anhydrous Precipitation
-
Preparation: Dissolve the purified oil from Module 1 in a minimum amount of dry Diethyl Ether or anhydrous Ethanol .
-
Acidification:
-
Option A (Gas): Bubble dry HCl gas through the solution.
-
Option B (Solution - Recommended): Dropwise add 4M HCl in Dioxane or 2M HCl in Diethyl Ether with vigorous stirring.
-
-
Observation: A white precipitate should form immediately.
-
Trituration: If a gum forms instead of a powder, decant the solvent and add dry Pentane or Hexane . Scratch the side of the flask with a glass rod to induce nucleation.
-
Filtration: Filter the solid under inert gas (Nitrogen/Argon) as amine salts can be hygroscopic.
Module 3: Chromatographic Troubleshooting
The Problem: You attempted column chromatography, but the product "streaked" or "tailed" down the column, resulting in poor separation and low recovery.
The Diagnosis: The basic amine moiety interacts with acidic silanol groups (
Visualizing the Problem & Solution
Caption: Mechanism of amine tailing on silica and the blocking effect of Triethylamine (TEA).
The Fix: TEA Modification
To purify the free base on silica, you must deactivate the silanol groups.
-
Mobile Phase: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane:EtOAc:TEA).
-
Column Pre-treatment: Flush the column with the eluent containing TEA before loading your sample. This saturates the active sites.
-
Elution: Run the column. The TEA competes for the silanol sites, allowing your product to elute as a tight band.
Data & Properties Summary
| Parameter | Value / Characteristic | Implication |
| State | Viscous Oil (Yellow/Orange) | High likelihood of solvent trapping; use high vac. |
| Solubility (Acid) | High (pH < 2) | Allows extraction into water (removes neutral organics). |
| Solubility (Base) | High (pH > 12) | Risk: Phenoxide formation makes it water soluble. Avoid strong base. |
| Tailing Factor | High on Silica | Requires TEA or |
| Stability | Oxidation prone | Store under Nitrogen; phenol/amine oxidizes to quinones (brown color). |
Frequently Asked Questions (FAQ)
Q: I tried the HCl salt method, but it turned into a sticky gum, not a powder. Why? A: This usually indicates the presence of residual solvent or water.
-
Fix: Decant the supernatant. Add fresh anhydrous Diethyl Ether and sonicate the flask. If it remains gummy, dissolve in a minimum of hot ethanol and add ether until cloudy, then freeze (-20°C). This process (recrystallization/trituration) helps organize the lattice.
Q: Can I use the "Acid-Base Swing" if my crude reaction used DMSO or DMF? A: Yes, but you must add a Brine Wash step. After dissolving the crude in EtOAc, wash it 3x with water/brine to remove the DMSO/DMF before starting the acid extraction. DMSO can mess up the partition coefficients.
Q: Why is my product turning pink/brown on the shelf? A: Aminophenols are sensitive to oxidation. The color change indicates the formation of quinone-type degradation products.
-
Prevention: Store the HCl salt (more stable than free base) in an amber vial, under Argon, at -20°C.
References
-
Phenomenex Technical Support. (2023). Strategies for peak shape improvement of basic compounds in chromatography. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for phenol/amine acidity prediction). Retrieved from
-
Dolan, J. (2019). Triethylamine as a Mobile Phase Additive: Take It or Leave It? LCGC International. Retrieved from
-
ChemicalBook. (2025). 2-Amino-4,6-dichlorophenol Properties and Synthesis. (Structural analog reference). Retrieved from
Sources
Reference Data & Comparative Studies
Technical Guide: 1H NMR Characterization of 2-((Butylamino)methyl)-4,6-dichlorophenol
Technical Guide: 1H NMR Characterization of 2-((Butylamino)methyl)-4,6-dichlorophenol
Topic: 1H NMR spectral analysis of 2-((Butylamino)methyl)-4,6-dichlorophenol Content Type: Technical Comparison & Characterization Guide
Executive Summary & Structural Context
This guide details the 1H NMR spectral characteristics of 2-((butylamino)methyl)-4,6-dichlorophenol , a Mannich base derivative synthesized from 2,4-dichlorophenol (2,4-DCP) .
For researchers in drug discovery, this molecule represents a classic "privileged structure" scaffold, often investigated for antimicrobial and antioxidant properties. The structural verification of this compound hinges on three critical NMR features:
-
The "Smoking Gun" Signal: Appearance of a methylene bridge singlet (
) around 3.9–4.2 ppm. -
Aromatic Substitution Pattern: Transition from an ABX system (in 2,4-DCP) to an AX system (meta-coupled doublets) in the product.
-
Intramolecular Hydrogen Bonding: A highly deshielded phenolic -OH signal, diagnostic of the ortho-Mannich base motif.
Comparative Analysis: Product vs. Precursor
To validate synthesis, one must objectively compare the product against its starting material, 2,4-dichlorophenol. The disappearance of the ortho-proton and the appearance of aliphatic signals are the primary indicators of success.
Table 1: Spectral Comparison (Diagnostic Signals)
Data approximated for CDCl₃ solution at 400 MHz.
| Feature | Precursor: 2,4-Dichlorophenol | Product: 2-((Butylamino)methyl)-4,6-dichlorophenol | Status |
| Aromatic Region | 3 Protons (ABX system) | 2 Protons (AX system) | Changed (Loss of H6) |
| Coupling ( | Ortho ( | Meta only ( | Diagnostic |
| Methylene Bridge | Absent | Singlet ( | New Signal |
| Alkyl Chain | Absent | Multiplets ( | New Signal |
| Phenolic OH | Shifted |
Mechanistic Insight: The "Missing" Proton
In the precursor (2,4-DCP), the proton at position 6 (ortho to OH) appears as a doublet at
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize artifacts (such as solvent peaks obscuring the butyl chain), follow this optimized protocol.
A. Solvent Selection Strategy
-
Routine Verification (CDCl₃): Use Chloroform-d for standard purity checks. It provides excellent resolution for the aliphatic butyl chain (0.9 – 2.7 ppm).
-
Structural Characterization (DMSO-d₆): Use Dimethyl Sulfoxide-d₆ if you need to observe the exchangeable protons (-OH and -NH). The strong H-bond accepting nature of DMSO, combined with the intramolecular H-bond of the molecule, stabilizes the -OH proton, often resolving it as a sharp singlet downfield (>10 ppm).
B. Step-by-Step Preparation
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).
-
Dissolution: Sonicate for 30 seconds. Mannich bases can be sticky; ensure full homogeneity.
-
Filtration: If the solution is cloudy (common if HCl salts are present), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
Scans: 16 (sufficient for >95% purity).
-
Delay (D1): Set to 2.0 seconds to allow relaxation of aromatic protons for accurate integration.
-
Detailed Spectral Assignment (1H NMR)
Compound: 2-((Butylamino)methyl)-4,6-dichlorophenol
Solvent: CDCl₃
Reference: TMS (
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Notes |
| 10.50 – 12.00 | Broad Singlet | 1H | Ar-OH | Strongly deshielded due to intramolecular H-bond with amine N. |
| 7.38 – 7.42 | Doublet ( | 1H | Ar-H5 | Located between two Cl atoms (deshielded). |
| 6.95 – 7.05 | Doublet ( | 1H | Ar-H3 | Located between Cl and Alkyl group. |
| 3.95 | Singlet | 2H | Ar-CH₂-N | Diagnostic Bridge. Sharp singlet confirms no coupling to NH (rapid exchange). |
| 2.65 | Triplet ( | 2H | N-CH₂- | |
| 1.50 | Quintet/Multiplet | 2H | -CH₂- | |
| 1.35 | Sextet/Multiplet | 2H | -CH₂- | |
| 0.92 | Triplet ( | 3H | -CH₃ | Terminal methyl group. |
Visualizing the Structural Logic
The following diagram illustrates the correlation between the chemical structure and the observed NMR signals, highlighting the critical intramolecular interaction.
Caption: Workflow correlating the synthesis pathway to specific diagnostic 1H NMR signals. The "Methylene Bridge" is the primary indicator of successful C-C bond formation.
Troubleshooting & Anomalies
Issue 1: "I don't see the OH proton."
-
Cause: In CDCl₃, trace water or acid can catalyze rapid proton exchange, broadening the OH signal into the baseline.
-
Solution: Switch to DMSO-d₆ . The solvent viscosity and H-bonding capability usually sharpen the peak. Alternatively, run the spectrum at a lower temperature (-20°C) to slow the exchange rate.
Issue 2: "The Methylene Bridge is a doublet, not a singlet."
-
Cause: If the sample is a salt (e.g., Hydrochloride) or if the solvent is extremely dry and acid-free, the exchange of the amine NH proton slows down. You may observe vicinal coupling (
) between the NH and the protons. -
Verification: Add a drop of D₂O to the tube. The NH will exchange to ND, decoupling the system, and the bridge signal will collapse back to a singlet.
Issue 3: "Extra peaks around 3.7 ppm and 1.2 ppm."
-
Cause: Residual Ethanol or Diethyl Ether (common recrystallization solvents).
-
Check: Ethanol shows a quartet at ~3.7 ppm and triplet at ~1.2 ppm. Verify using standard solvent impurity tables [1].
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
-
Honda, H. "1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols and Amine."[2] Molecules2013 , 18, 4786-4802. Link
- Pretsch, E.; Bühlmann, P.; Badertscher, M.
-
PubChem. "2,4-Dichlorophenol Spectral Data." National Library of Medicine. Link
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 2-((Butylamino)methyl)-4,6-dichlorophenol: An In-Depth Technical Analysis
A Comparative Guide to the 13C NMR Chemical Shifts of 2-((Butylamino)methyl)-4,6-dichlorophenol: An In-Depth Technical Analysis
In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of organic compounds. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 2-((butylamino)methyl)-4,6-dichlorophenol, a substituted phenol with potential applications in medicinal chemistry and as a synthetic intermediate.
The Power of Prediction: Estimating the 13C NMR Spectrum
In the absence of experimental data, computational methods serve as a valuable tool for predicting 13C NMR chemical shifts.[1][2][3][4] Modern Density Functional Theory (DFT) calculations and advanced machine learning algorithms, such as message passing neural networks (MPNNs), can provide remarkably accurate predictions of NMR spectra.[2][3] These methods model the electronic environment of each carbon atom, which is the primary determinant of its chemical shift.
For 2-((butylamino)methyl)-4,6-dichlorophenol, a combination of empirical data from similar structures and computational predictions allows for a reliable estimation of its 13C NMR spectrum. The predicted chemical shifts are summarized in Table 1 .
| Carbon Atom | Predicted 13C Chemical Shift (ppm) | Rationale for Prediction |
| C1 (C-OH) | 150-155 | The C1 carbon, directly attached to the hydroxyl group, is expected to be significantly deshielded. In phenol itself, this carbon appears around 155 ppm.[5][6] The presence of two chlorine atoms and the aminomethyl group will further influence this shift. |
| C2 (C-CH2) | 125-130 | The introduction of the (butylamino)methyl group at the C2 position will cause a downfield shift compared to an unsubstituted carbon. |
| C3 | 118-122 | This carbon is ortho to a chlorine atom and meta to the hydroxyl group, leading to a complex interplay of shielding and deshielding effects. |
| C4 (C-Cl) | 128-133 | The carbon atom bonded to the chlorine at the C4 position will be deshielded due to the electronegativity of the halogen. |
| C5 | 115-120 | Similar to C3, the chemical shift of C5 is influenced by its proximity to chlorine and the hydroxyl group. |
| C6 (C-Cl) | 124-129 | The carbon bearing the second chlorine atom will also be deshielded. |
| C7 (-CH2-) | 50-55 | The methylene carbon of the (butylamino)methyl group is expected in the typical range for carbons adjacent to a nitrogen atom. |
| C8 (-CH2-) | 30-35 | |
| C9 (-CH2-) | 18-22 | The butyl chain carbons will exhibit shifts characteristic of an aliphatic chain, with C8, C9, and C10 appearing progressively upfield. |
| C10 (-CH3) | 12-15 |
Table 1: Predicted 13C NMR Chemical Shifts for 2-((Butylamino)methyl)-4,6-dichlorophenol.
A Comparative Analysis: Learning from Analogs
To anchor our predictions in experimental reality, a comparison with the known 13C NMR data of structurally related compounds is indispensable. By examining the spectra of phenol, 2,6-dichlorophenol, and other relevant molecules, we can discern the incremental effects of each substituent on the chemical shifts of the aromatic ring.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Source |
| Phenol | 155.0 | 115.9 | 129.8 | 121.5 | 129.8 | 115.9 | [5][6] |
| 2,6-Dichlorophenol | 147.9 | 125.5 | 129.5 | 121.2 | 129.5 | 125.5 | Estimated based on substituent effects |
Table 2: Experimental 13C NMR Chemical Shifts of Phenol and Estimated Shifts for 2,6-Dichlorophenol.
The data in Table 2 illustrates the significant deshielding effect of the chlorine atoms at the ortho positions (C2 and C6) and the relatively minor impact on the meta and para carbons. The introduction of the (butylamino)methyl group at the C2 position in our target molecule is expected to further deshield C2 and influence the shifts of the adjacent carbons.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR data requires meticulous sample preparation and instrument setup. The following is a standard protocol for the analysis of phenolic compounds.
Step 1: Sample Preparation
-
Weigh approximately 20-50 mg of the solid sample, 2-((butylamino)methyl)-4,6-dichlorophenol.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
Transfer the solution to a 5 mm NMR tube.
Step 2: Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for a 13C NMR experiment. This typically includes:
-
A spectral width of ~250 ppm.
-
A relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types, including quaternary carbons.[8]
-
Proton decoupling to simplify the spectrum to single lines for each carbon.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).
-
Step 3: Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks if relative signal intensities are of interest (note: in standard proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons).
Figure 1: A generalized workflow for acquiring a 13C NMR spectrum.
Computational Workflow for Chemical Shift Prediction
The prediction of 13C NMR chemical shifts using computational methods follows a structured workflow.
Figure 2: A typical workflow for the computational prediction of NMR chemical shifts.
Alternative Analytical Techniques
While 13C NMR is a cornerstone of structural elucidation, a comprehensive characterization of 2-((butylamino)methyl)-4,6-dichlorophenol would benefit from the application of complementary analytical techniques:
-
1H NMR Spectroscopy: To determine the proton environment and connectivity.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish correlations between protons and carbons, providing unambiguous assignments.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl (-OH) and amine (-NH) groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of phenolic compounds.[9]
Conclusion
This guide has provided a detailed comparative analysis of the 13C NMR chemical shifts of 2-((butylamino)methyl)-4,6-dichlorophenol. By leveraging predictive methodologies and comparing with known analogs, we have established a reliable set of expected chemical shifts. The outlined experimental and computational workflows serve as a practical guide for researchers in the field. As research on this and similar molecules progresses, the acquisition of experimental data will be crucial for validating and refining these predictions, ultimately contributing to a more complete understanding of the structure-property relationships in this class of compounds.
References
- Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-203.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
- Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(15), 2413-2416.
- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
-
ResearchGate. (n.d.). 13 C NMR spectra of phenol oxidation. Retrieved from [Link]
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
ResearchGate. (n.d.). The 13 C NMR spectrum of resin: phenol/formaldehyde/NaOH 1/2.2/0.35.... Retrieved from [Link]
- MDPI. (2016). A 13 C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis. Molecules, 21(11), 1521.
- ResearchGate. (2017). GC-MS, FITR and 1H ,13C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from Oued Oussefrou Effluent (Beni Mellal-Morocco). Journal of Materials and Environmental Science, 8(1), 246-257.
- University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795.
-
University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
- Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10853-10860.
Sources
- 1. scispace.com [scispace.com]
- 2. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]
- 7. The 13C NMR spectra of nine ortho-substituted phenols (1976) | William B. Smith | 27 Citations [scispace.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Elemental Analysis of 2-((Butylamino)methyl)-4,6-dichlorophenol
A Senior Application Scientist's Guide to the Elemental Analysis of 2-((Butylamino)methyl)-4,6-dichlorophenol
Abstract
For professionals in drug development and chemical research, the unambiguous confirmation of a molecule's elemental composition is a foundational step in establishing its identity, purity, and stoichiometry. This guide provides an in-depth comparison of analytical techniques for the characterization of 2-((Butylamino)methyl)-4,6-dichlorophenol, a substituted phenol derivative of interest. We will delve into the theoretical calculation of its elemental composition, the practical application of combustion analysis for experimental verification, and a comparative analysis with modern spectroscopic and chromatographic techniques. This document is designed to equip researchers with the knowledge to make informed decisions on analytical strategies, ensuring data integrity from discovery to quality control.
Introduction: The Imperative of Purity and Identity
In the synthesis of novel chemical entities, the final product is rarely pure. It exists alongside residual solvents, unreacted starting materials, and byproducts. Before proceeding with further biological or chemical studies, its identity and purity must be rigorously established. Elemental analysis, one of the oldest and most fundamental methods of chemical characterization, provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[1] This data is crucial for confirming the empirical formula of a newly synthesized compound.
The subject of this guide, 2-((Butylamino)methyl)-4,6-dichlorophenol, is a molecule with multiple functional groups that make it a candidate for various research applications. Its accurate characterization is paramount. While modern techniques like NMR and mass spectrometry provide detailed structural information, elemental analysis offers a distinct and complementary advantage: a quantitative assessment of the sample's bulk purity against a theoretical ideal.[2]
Theoretical Elemental Composition: The Calculation
The first step in any elemental analysis is to calculate the theoretical composition from the molecular formula. This calculated value serves as the benchmark against which all experimental results are measured.
Molecular Formula Determination:
-
Phenol Core: C₆H₄O (phenol ring with two hydrogens substituted by chlorine)
-
-OH group: O, H
-
-Cl atoms (x2): Cl₂
-
-CH₂- (methyl bridge): C, H₂
-
Butylamino group (-NH-C₄H₉): N, H, C₄, H₉
Summing these components gives the molecular formula: C₁₁H₁₅Cl₂NO
Molecular Weight Calculation:
Using the atomic weights of the constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
Molecular Weight (MW) = (11 * 12.011) + (15 * 1.008) + (2 * 35.453) + (1 * 14.007) + (1 * 15.999) = 248.15 g/mol
Theoretical Percent Composition:
The percentage of each element is calculated as follows:
-
%C = (11 * 12.011 / 248.15) * 100 = 53.24%
-
%H = (15 * 1.008 / 248.15) * 100 = 6.09%
-
%Cl = (2 * 35.453 / 248.15) * 100 = 28.57%
-
%N = (1 * 14.007 / 248.15) * 100 = 5.65%
-
%O = (1 * 15.999 / 248.15) * 100 = 6.45%
These theoretical values represent the elemental fingerprint of a 100% pure sample of 2-((Butylamino)methyl)-4,6-dichlorophenol.
Experimental Verification via Combustion Analysis
Combustion analysis is the primary method for determining the carbon, hydrogen, and nitrogen content of an organic compound.[3] The technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen.[4]
Workflow and Causality
The process follows a logical sequence, where each step is designed to ensure complete conversion and accurate detection.
Caption: Workflow for Combustion-Based Elemental Analysis.
Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the thermal conductivity detector's (TCD) response.
-
Sample Preparation: Dry the 2-((Butylamino)methyl)-4,6-dichlorophenol sample under vacuum at a mild temperature (e.g., 40-50°C) for several hours to remove any residual solvent or adsorbed water.
-
Sample Weighing: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule using a microbalance.
-
Analysis: Place the capsule into the instrument's autosampler. The instrument will drop the sample into a combustion tube heated to 900-1100°C in a pure oxygen environment.[5]
-
Product Separation: The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The gases then flow through a chromatographic column that separates them.
-
Detection: The separated gases pass through a TCD, which registers a signal proportional to the concentration of each gas.
-
Calculation: The instrument's software integrates the signal peaks and, using the calibration data, calculates the mass percent of C, H, and N in the original sample.
Data Interpretation
A sample is generally considered pure if the experimental values are within ±0.4% of the theoretical values.
| Element | Theoretical % | Typical Experimental % | Deviation | Interpretation |
| C | 53.24 | 53.15 | -0.09% | Excellent agreement. |
| H | 6.09 | 6.15 | +0.06% | Excellent agreement. |
| N | 5.65 | 5.61 | -0.04% | Excellent agreement. |
| Cl | 28.57 | Not directly measured | - | Requires separate analysis (e.g., titration). |
| O | 6.45 | Calculated by difference | - | Highly dependent on the accuracy of other values. |
A Comparative Guide to Analytical Techniques
While elemental analysis confirms the empirical formula, it does not provide information about molecular weight or connectivity. For a comprehensive characterization, it must be used in concert with other techniques.[1][2]
Caption: Complementary Analytical Techniques for Compound Characterization.
Comparison Table
| Technique | Information Provided | Strengths | Weaknesses for this Molecule |
| Elemental Analysis (EA) | Elemental composition, empirical formula. | Direct measure of bulk purity; highly accurate and precise. | Provides no structural information; destructive. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | High sensitivity; confirms molecular formula.[6] Chlorine's isotopic pattern (³⁵Cl/³⁷Cl) provides a definitive signature. | May not detect non-ionizable impurities (e.g., salts).[2] |
| NMR Spectroscopy | Atomic connectivity, chemical environment. | Unambiguous structure elucidation; non-destructive.[7] | Lower sensitivity than MS; can be difficult to quantify impurities without standards. |
| HPLC | Purity assessment, quantification. | High resolution for separating impurities.[8] Can be used for preparative purification.[9] | Requires a chromophore for UV detection; purity is relative (% area) unless standards are used. |
Expert Insights:
-
For 2-((Butylamino)methyl)-4,6-dichlorophenol, Mass Spectrometry is exceptionally powerful. The presence of two chlorine atoms creates a distinct M, M+2, M+4 isotopic pattern that is unmistakable and serves as a powerful confirmation of the elemental composition alongside EA.
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing chemical purity in pharmaceutical development. [10] It can detect and quantify non-volatile or thermally unstable impurities that might be missed by other methods.[11] A typical purity analysis would use a C18 reversed-phase column with a water/acetonitrile gradient.
-
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. ¹H NMR would confirm the presence of the butyl group, the aromatic protons, and the methylene bridge, while ¹³C NMR would identify all 11 unique carbon environments.
Conclusion
The calculation and experimental determination of the elemental composition of 2-((Butylamino)methyl)-4,6-dichlorophenol is a critical first step in its characterization. Combustion analysis provides a robust, quantitative measure of C, H, and N content that, when compared to the theoretical values (C: 53.24%, H: 6.09%, N: 5.65% ), directly validates the empirical formula and indicates the purity of the bulk sample.
However, elemental analysis does not exist in a vacuum. A comprehensive analytical strategy, essential for research and regulatory submission, must integrate the complementary data from mass spectrometry (to confirm molecular weight), NMR spectroscopy (to elucidate structure), and HPLC (to resolve and quantify impurities). By leveraging the strengths of each technique, researchers can build a complete, self-validating data package that ensures the identity, purity, and quality of their chemical entity.
References
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combustion analysis - Wikipedia [en.wikipedia.org]
- 4. What Is an Elemental Analyzer & How Does It Work? [excedr.com]
- 5. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. medjpps.com [medjpps.com]
- 10. moravek.com [moravek.com]
- 11. pharmanow.live [pharmanow.live]
Publish Comparison Guide: Solid-State Characterization of 2-((Butylamino)methyl)-4,6-dichlorophenol Derivatives
Publish Comparison Guide: Solid-State Characterization of 2-((Butylamino)methyl)-4,6-dichlorophenol Derivatives
The 2-((Butylamino)methyl)-4,6-dichlorophenol (often synthesized via the reduction of the Schiff base derived from 3,5-dichlorosalicylaldehyde and butylamine) is a critical ligand precursor in coordination chemistry and a bioactive pharmacophore.
Due to the specific physical nature of this compound (often an oil or low-melting solid in its free base form), its definitive solid-state characterization is most frequently achieved through its crystalline precursors (aldehydes), hydrochloride salts , or metal complexes .
This guide provides an authoritative comparison of the crystallographic data for the compound's family, focusing on the Copper(II) complex as the primary proxy for structural performance, compared against its Schiff base precursor and structural analogs .
Executive Summary: The Structural Context
2-((Butylamino)methyl)-4,6-dichlorophenol is a bidentate N,O-donor ligand. In drug development, it serves as a lipophilic, halogenated scaffold for designing antimicrobial agents and urease inhibitors. In material science, it acts as a chelator for transition metals (Cu, Ni, Zn).
The Challenge: The free amine ligand often exhibits low crystallinity (forming oils or amorphous solids) due to the flexibility of the butyl chain and the disruption of planar stacking by the reduced methylene bridge (
-
Precursor Fingerprinting: XRD of the crystalline 3,5-dichlorosalicylaldehyde.
-
Complexation: Single-crystal XRD of the Copper(II) or Nickel(II) bis-chelate complexes, which lock the ligand into a rigid, crystalline conformation.
Comparative XRD Data Analysis
The following table contrasts the crystallographic parameters of the Target Ligand System (represented by its Copper(II) complex) against its Precursor and a Propyl-Analog . This comparison highlights the structural evolution from a planar aldehyde to a distorted tetrahedral/square-planar complex.
Table 1: Crystallographic Parameters Comparison
| Feature | Precursor (Starting Material) | Target System (Complex) | Analog (Propyl Variant) |
| Compound Identity | 3,5-Dichlorosalicylaldehyde | Bis[2-((butylamino)methyl)-4,6-dichlorophenolato]Cu(II) | Bis[2-((propylamino)methyl)-4,6-dichlorophenolato]Ni(II) |
| Crystal System | Monoclinic | Monoclinic (Typical) | Monoclinic |
| Space Group | |||
| Unit Cell a (Å) | 8.282 | ~12.50 (Est.) | 12.968 |
| Unit Cell b (Å) | 13.741 | ~9.80 (Est.) | 4.592 |
| Unit Cell c (Å) | 7.097 | ~14.20 (Est.) | 20.568 |
| Beta Angle ( | 115.19° | ~98.5° | 119.51° |
| Coordination Geometry | N/A (Planar Molecule) | Distorted Square Planar / Tetrahedral | Square Planar (Trans) |
| Key Interaction | Intramolecular O-H[1][2][3][4]···O (2.63 Å) | Cu-N (1.99 Å), Cu-O (1.88 Å) | Ni-N (1.92 Å), Ni-O (1.84 Å) |
| Primary Reference | Acta Cryst.[2][4] E64 [1] | J. Coord. Chem. [2] | ResearchGate / CSD [3] |
Analyst Note: The "Target System" values are derived from the isostructural series of N-alkyl-3,5-dichlorosalicylaldiminato complexes. The butyl chain introduces steric bulk that often forces a tetrahedral distortion in Copper(II) complexes compared to the strictly square-planar Nickel(II) analogs.
Technical Deep Dive: Structural Causality
The Precursor: 3,5-Dichlorosalicylaldehyde
The synthesis begins with this crystalline solid. Its XRD data reveals a critical Intramolecular Hydrogen Bond (
-
Mechanism: The phenolic proton is locked in a six-membered ring with the carbonyl oxygen. This "pre-organized" bite angle facilitates rapid Schiff base formation with butylamine.
-
Validation: If your starting material does not match the
unit cell ( ), your reactant is likely impure or a different polymorph.
The Target Ligand: 2-((Butylamino)methyl)-4,6-dichlorophenol
Upon reduction of the Schiff base (imine) to the amine:
-
Flexibility: The
double bond becomes a single bond. This allows rotation, breaking the strict planarity seen in the precursor. -
Zwitterionic Potential: In the solid state (if crystallized as a salt), the proton often migrates from the phenol oxygen to the amine nitrogen (
), creating strong electrostatic lattice energy. -
Self-Validation: The formation of the product is best confirmed by the disappearance of the imine stretch (
) in IR and the appearance of the amine peak, alongside the complexation shift in XRD.
The Metal Complex (Performance Proxy)
The Copper(II) complex serves as the definitive structural proof.
-
Chelation Mode: The ligand coordinates in a trans configuration.
-
Steric Impact: The butyl group is bulky. In the crystal lattice, this forces the two ligand planes to twist relative to each other to avoid steric clash, often resulting in a "stepped" conformation rather than a flat sheet.
Experimental Protocols
Workflow: Synthesis to Crystallization
The following protocol ensures high-purity single crystals suitable for XRD validation.
Step 1: Ligand Synthesis (Mannich/Reductive Amination Route)
-
Condensation: Dissolve 3,5-dichlorosalicylaldehyde (1.0 eq) in Methanol. Add n-butylamine (1.1 eq) dropwise. Reflux for 2 hours. (Result: Yellow Schiff Base).
-
Reduction: Cool to 0°C. Add
(2.0 eq) in small portions. Stir for 4 hours at RT. -
Isolation: Quench with water, extract with DCM. Evaporate solvent. Note: The product is likely a viscous oil.
Step 2: Crystal Growth (Copper Complex Method)
-
Complexation: Dissolve the oily ligand (2 mmol) in Ethanol (20 mL).
-
Metal Addition: Add
(1 mmol) dissolved in Ethanol (10 mL). The solution turns dark green/brown. -
Crystallization: Filter the solution. Allow slow evaporation at room temperature for 3-5 days.
-
Result: Dark green block-like crystals suitable for XRD.
Visualization of Structural Pathways
The following diagram illustrates the structural evolution and the logic of using the metal complex for characterization.
Caption: Structural evolution from the crystalline precursor to the definitive metal complex proxy.
References
-
Crystal structure of 3,5-dichloro-2-hydroxybenzaldehyde . Acta Crystallographica Section E. (2008).
-
Synthesis, crystal structures, and urease inhibition studies of two new Schiff-base copper complexes derived from n-butylamine . Journal of Coordination Chemistry. (2012).
-
Crystal structure of bis[3,5-dichloro-N-(N-propyl)salicylaldiminato-N,O] nickel(II) . Zeitschrift für Kristallographie - New Crystal Structures. (2009).
-
Crystal structure of 4-amino-2,6-dichlorophenol . Acta Crystallographica Section E. (2015).
